5-Ethylbenzo[d]oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-ethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
SRXUKYFSJYYTRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to 5-Ethylbenzo[d]oxazol-2-amine and Substituted 2-Aminobenzoxazoles
The construction of the 2-aminobenzoxazole (B146116) core, including the 5-ethyl derivative, can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern, environmentally benign protocols.
Cyclization Reactions and Annulation Strategies
The most common and direct approach to synthesizing 2-aminobenzoxazoles is the cyclization of 2-aminophenol derivatives. In the case of this compound, this involves the reaction of 4-ethyl-2-aminophenol with a cyanating agent. A historically used but highly toxic reagent for this transformation is cyanogen (B1215507) bromide (BrCN).
A safer and more contemporary alternative involves the use of non-hazardous electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). This method has been shown to be effective for a range of substituted 2-aminophenols, yielding the desired 2-aminobenzoxazoles in moderate to good yields. nih.govacs.org The reaction proceeds through the activation of NCTS by the Lewis acid, followed by nucleophilic attack of the amino group of the 2-aminophenol, and subsequent intramolecular cyclization.
Annulation strategies, which involve the formation of the heterocyclic ring from acyclic precursors in a single step, have also been developed. These methods often utilize transition-metal catalysts to facilitate the carbon-nitrogen and carbon-oxygen bond formations necessary to construct the benzoxazole (B165842) core.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 4-Methyl-2-aminophenol | NCTS (1.5 equiv), BF₃·Et₂O (2 equiv), 1,4-dioxane, reflux, 25–30 h | 5-Methylbenzo[d]oxazol-2-amine | 53 |
| 2 | 4-Chloro-2-aminophenol | NCTS (1.5 equiv), BF₃·Et₂O (2 equiv), 1,4-dioxane, reflux, 25–30 h | 5-Chlorobenzo[d]oxazol-2-amine | 50 |
| 3 | 4-Nitro-2-aminophenol | NCTS (1.5 equiv), BF₃·Et₂O (2 equiv), 1,4-dioxane, reflux, 25–30 h | 5-Nitrobenzo[d]oxazol-2-amine | 48 |
This table presents data for the synthesis of various 5-substituted 2-aminobenzoxazoles using a method analogous to that for the 5-ethyl derivative. The data is adapted from a study on the cyclization of substituted o-aminophenols. nih.gov
Nucleophilic Substitution Approaches
An alternative route to N-substituted 2-aminobenzoxazoles involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be employed to synthesize these compounds from benzoxazole-2-thiol precursors. The process typically involves the S-alkylation of the thiol followed by a base-mediated rearrangement where the nitrogen of an amine attacks the C2 position of the benzoxazole ring, leading to the formation of the N-substituted 2-aminobenzoxazole. nih.gov While this method is powerful for creating N-substituted derivatives, the synthesis of the parent this compound is more directly achieved through cyclization.
Catalyst-Free and Green Chemistry Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of 2-aminobenzoxazoles, several catalyst-free and green chemistry protocols have been reported. One such approach involves the amination of 2-mercaptobenzoxazoles in water under microwave irradiation, which proceeds without the need for a catalyst. organic-chemistry.org This method offers advantages such as short reaction times, scalability, and the use of an inexpensive starting material.
Another green approach utilizes a reusable ionic liquid, such as 1-butylpyridinium iodide, as a catalyst for the direct oxidative amination of benzoxazoles. mdpi.com This reaction proceeds smoothly at room temperature and provides the desired products in good to excellent yields. The ionic liquid can be easily recovered and reused, adding to the sustainability of the process.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of benzoxazole derivatives has been shown to be significantly enhanced by microwave irradiation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.goveurekaselect.comias.ac.in
For the synthesis of 2-aminobenzoxazoles, microwave-assisted methods can be applied to the cyclization of 2-aminophenols with various reagents. For example, the PIFA-promoted cyclocondensation of 2-aminophenols with aldehydes under microwave irradiation provides a rapid and efficient route to 2-substituted benzoxazoles. ias.ac.in Similarly, the reaction of 2-aminophenol with acids and their derivatives can be accelerated under microwave conditions. rsc.org
| Method | Reactants | Catalyst/Conditions | Time | Yield (%) |
| PIFA Promoted Cyclocondensation | 2-Aminophenol, Aldehyde | PIFA, Ethanol, Microwave (80 °C) | 15 min | Good to Excellent |
| Brønsted/Lewis Dual Acid Catalysis | 2-Aminophenol, Benzoyl Chloride | Hf-BTC, Microwave (120 °C), Solvent-free | 15 min | 30-85 |
This table summarizes general conditions for microwave-assisted synthesis of benzoxazole derivatives, which are applicable to the synthesis of this compound. ias.ac.inrsc.org
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the this compound core has been synthesized, further structural diversity can be introduced through derivatization of the 2-amino group.
N-Alkylation and N-Acylation Reactions
The primary amino group at the C2 position of this compound is a versatile handle for further functionalization through N-alkylation and N-acylation reactions.
N-Alkylation can be achieved by reacting the 2-aminobenzoxazole with various alkyl halides in the presence of a base. A metal-free approach for the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives has been developed, which involves the methylation of a benzoxazole-2-thiol precursor to form a methyl sulfide intermediate, followed by a smooth nucleophilic addition-elimination reaction with an amine. nih.gov This method is particularly useful for the synthesis of N-methyl derivatives.
N-Acylation is readily accomplished by treating the 2-aminobenzoxazole with acylating agents such as acyl chlorides or carboxylic acids. For instance, N-acylated 2-aminobenzoxazoles can be prepared by reacting the parent amine with a carboxylic acid that has been activated with thionyl chloride. nih.gov These reactions typically proceed under mild conditions and provide the corresponding amides in good yields.
| Derivatization | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-ethylbenzo[d]oxazol-2-amine |
| N-Acylation | Acyl chloride or Activated Carboxylic Acid, Base (e.g., Et₃N) | N-Acyl-5-ethylbenzo[d]oxazol-2-amine |
This table outlines general strategies for the derivatization of the 2-amino group of the this compound scaffold.
Introduction of Hydrazone and Thiadiazole Moieties
The incorporation of hydrazone (–NH–N=CH–) and thiadiazole rings into the benzoxazole framework is a significant area of synthetic exploration. These moieties are known to be important pharmacophores.
The synthesis of hydrazone derivatives typically involves the condensation of a carbohydrazide with various aldehydes. For instance, a common synthetic route begins with the preparation of a carbohydrazide intermediate from the parent benzoxazole. This intermediate is then reacted with a range of substituted aldehydes in the presence of a catalytic amount of acid (like glacial acetic acid or sulfuric acid) in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours to afford the target hydrazone derivatives in high yields. nih.govmdpi.com
The synthesis of 1,3,4-thiadiazole derivatives often starts from a thiosemicarbazide precursor, which can be cyclized. Another approach involves the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives. nih.gov For example, to synthesize 2,5-disubstituted-1,3,4-thiadiazoles, a carbohydrazide can be treated with a substituted isothiocyanate, followed by cyclization of the resulting thiosemicarbazide.
Table 1: General Synthetic Scheme for Hydrazone Derivatives
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | This compound derivative (e.g., ester) | Hydrazine Hydrate (NH₂NH₂) | 5-Ethylbenzo[d]oxazole-2-carbohydrazide |
| 2 | 5-Ethylbenzo[d]oxazole-2-carbohydrazide + Substituted Aldehyde (R-CHO) | Catalytic Acid (e.g., H₂SO₄), Ethanol, Reflux | N'-(Substituted-benzylidene)-5-ethylbenzo[d]oxazole-2-carbohydrazide |
Substitution Pattern Exploration on the Benzene (B151609) and Oxazole (B20620) Rings
Systematic exploration of substituent effects on the benzene and oxazole rings is crucial for understanding structure-activity relationships. Researchers have investigated the impact of both electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the synthesis and properties of 2-aminobenzoxazole derivatives.
Studies have shown that the substitution pattern on the starting o-aminophenol can influence reaction yields, though not always dramatically. In one synthetic approach involving cyclization, it was found that both EWG (e.g., -NO₂, -Cl) and EDG (e.g., -CH₃) on the benzene ring yielded the desired 2-aminobenzoxazole products in moderate to good yields (45–60%). nih.gov This suggests that the cyclization process is robust and tolerant of a range of electronic effects. However, steric hindrance can play a more significant role; bulky groups near the reacting centers can lower yields considerably. nih.gov
On the N-substituted 2-aminobenzoxazoles, the nature of the amine used in the synthesis has a profound impact. Aromatic and primary aliphatic amines generally react smoothly to give products in good yields (58-83%). nih.gov In contrast, sterically hindered amines like morpholine or diethylamine result in significantly lower yields, with some reactions failing completely. nih.gov
Table 2: Effect of Substituents on Yields of N-Substituted Benzoxazol-2-amines via Smiles Rearrangement
| Amine Type | Example | Yield (%) | Reference |
|---|---|---|---|
| Aromatic | Aniline | Good (e.g., 83%) | nih.gov |
| Primary Aliphatic | Benzylamine | Good (e.g., 83%) | nih.gov |
| Secondary (less hindered) | Piperidine | Moderate (e.g., 32%) | nih.gov |
| Secondary (more hindered) | Morpholine | Low (e.g., 25%) | nih.gov |
| Secondary (highly hindered) | Diethylamine | Failed (0%) | nih.gov |
Mechanistic Investigations of Key Synthetic Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and predicting outcomes. For the synthesis of this compound and its derivatives, several key mechanistic pathways have been elucidated.
Smiles Rearrangement Mechanisms
The Smiles rearrangement is a powerful, metal-free intramolecular nucleophilic aromatic substitution (SNAr) reaction used to synthesize N-substituted 2-aminobenzoxazoles. acs.org The process typically begins with a benzoxazole-2-thiol, which is activated. nih.gov
The mechanism proceeds as follows:
Activation: The benzoxazole-2-thiol is reacted with an activating agent, such as chloroacetyl chloride, in the presence of a base. This forms an S-acylated intermediate.
Nucleophilic Attack: An amine is introduced, which attacks the carbonyl carbon of the acetyl group, displacing the sulfur and forming an N-arylacetamide intermediate.
Intramolecular SNAr: The key step involves the deprotonated nitrogen of the acetamide acting as an intramolecular nucleophile. It attacks the C2 carbon of the benzoxazole ring.
Ring Opening and Re-closure: This attack leads to the cleavage of the C-O bond in the oxazole ring, forming a spirocyclic intermediate. Subsequent rearrangement and elimination lead to the formation of the new C-N bond, yielding the N-substituted 2-aminobenzoxazole. nih.govacs.org
This pathway is highly efficient for a wide range of amines and avoids the use of toxic reagents like cyanogen bromide. nih.gov
Lewis Acidic Activation and Nucleophilic Attack Processes
Lewis acids play a critical role in alternative synthetic routes to 2-aminobenzoxazoles. One notable method involves the reaction of an o-aminophenol with a non-hazardous cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.govresearchgate.net
The mechanism is understood to involve:
Lewis Acid Activation: The Lewis acid (BF₃·Et₂O) coordinates to the nitrogen atom of the cyano group in NCTS. This coordination enhances the electrophilicity of the cyano carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The hydroxyl group of the o-aminophenol acts as the nucleophile, attacking the activated cyano carbon.
Cyclization: Following the initial attack, an intramolecular cyclization occurs where the amino group of the o-aminophenol attacks, leading to the formation of the oxazole ring and elimination of the sulfonamide leaving group. This process provides a direct route to the 2-aminobenzoxazole core. nih.gov
Advanced Structural Elucidation and Spectroscopic Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed analysis of the infrared spectrum of 5-Ethylbenzo[d]oxazol-2-amine would be necessary to identify its characteristic functional groups. The IR spectrum would be expected to show specific absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the ethyl group and the aromatic ring, C=N stretching of the oxazole (B20620) ring, and C-O stretching vibrations. A data table summarizing the vibrational frequencies and their assignments would be constructed from the experimental spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photonic Properties
UV-Vis spectroscopy of this compound dissolved in a suitable solvent would reveal its electronic absorption properties. The spectrum would likely exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the benzoxazole (B165842) system. This data would provide insights into the chromophoric system of the molecule. A data table of the absorption maxima and corresponding molar absorptivity values would be presented.
Elemental Analysis for Empirical Formula Validation
Elemental analysis would be required to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in this compound. The results would be compared with the theoretical percentages calculated from its molecular formula (C9H10N2O) to confirm the empirical formula and assess the purity of the compound. A data table comparing the calculated and found elemental percentages would be included for validation.
Crystal Structure Determination and Solid State Characterization
Polymorphism and Co-crystallization StudiesThere is no available literature to indicate whether 5-Ethylbenzo[d]oxazol-2-amine exhibits polymorphism (the ability to exist in multiple crystal forms) or if any co-crystallization studies have been performed.
It is important to note that while information on other benzoxazole (B165842) derivatives exists, these findings are not transferable to this compound, as small changes in molecular structure can lead to significant differences in crystal packing and solid-state behavior. Further experimental research is required to elucidate the crystal structure and solid-state characteristics of this specific compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. While specific experimental and computational studies on 5-Ethylbenzo[d]oxazol-2-amine are not extensively documented, research on closely related analogs like 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole (B1361385) provides a strong framework for understanding its characteristics. researchgate.net High-level ab initio methods such as G3(MP2)//B3LYP are often employed to achieve high accuracy in these predictions. researchgate.net
Table 1: Calculated Gaseous-Phase Thermochemical Data for Analogous Benzoxazole (B165842) Compounds Data presented for analogous compounds to illustrate typical computational results.
| Compound | ΔfH°m (gas, 298.15 K) (kJ·mol⁻¹) |
|---|---|
| 2-Methylbenzoxazole | 38.6 |
| 2,5-Dimethylbenzoxazole | -2.6 |
Source: Data adapted from computational studies on related benzoxazole derivatives. researchgate.net
Gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. Electron affinity (EA) quantifies the energy change when an electron is added to a neutral atom or molecule. These parameters are crucial for understanding reaction mechanisms and intermolecular interactions. Computational methods can provide reliable estimates for these properties. researchgate.net For this compound, the primary site of protonation is expected to be one of the nitrogen atoms, and its basicity will be modulated by the electronic effects of the ethyl and amino substituents.
Table 2: Predicted Physicochemical Properties for Analogous Benzoxazole Compounds Data presented for analogous compounds to illustrate typical computational results.
| Property | 2-Methylbenzoxazole | 2,5-Dimethylbenzoxazole |
|---|---|---|
| Gas-Phase Basicity (GB) / kJ·mol⁻¹ | 891.2 | 903.0 |
| Proton Affinity (PA) / kJ·mol⁻¹ | 919.8 | 931.8 |
| Electron Affinity (EA) / eV | 0.49 | 0.43 |
Source: Data adapted from computational studies on related benzoxazole derivatives. researchgate.net
The adiabatic ionization enthalpy (IE) corresponds to the energy required to remove an electron from a molecule in its ground state. This value provides insight into the molecule's reactivity and electronic structure. High-level computational methods can predict these values with significant accuracy, complementing experimental techniques like photoelectron spectroscopy.
Table 3: Predicted Adiabatic Ionization Enthalpies for Analogous Benzoxazole Compounds Data presented for analogous compounds to illustrate typical computational results.
| Compound | Adiabatic Ionization Enthalpy (IE) / eV |
|---|---|
| 2-Methylbenzoxazole | 8.65 |
| 2,5-Dimethylbenzoxazole | 8.49 |
Source: Data adapted from computational studies on related benzoxazole derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes. For a molecule like this compound, MD simulations can explore the rotational freedom of the ethyl group and the amine substituent, identifying the most stable, low-energy conformations. researchgate.net This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor's active site. While specific MD studies on this compound are not prominent in the literature, the methodology is standard for analyzing the flexibility of small molecules. researchgate.netnih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. ijpsdronline.com This method is central to drug discovery for identifying potential therapeutic agents. Benzoxazole derivatives are frequently investigated as inhibitors of various enzymes due to their wide range of biological activities. researchgate.netnih.govresearchgate.net
In a typical docking study involving this compound, the compound would be docked into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, studies on similar benzoxazole derivatives have explored their interactions with targets like glucosamine-6-phosphate synthase and thymidylate synthase. ijpsdronline.comresearchgate.net
Table 4: Illustrative Data from a Hypothetical Molecular Docking Study This table is a conceptual representation of typical results from a molecular docking analysis.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Thymidylate Synthase | -8.5 | Arg50, Tyr94 | Hydrogen Bond, π-π Stacking |
| Acetylcholinesterase | -9.2 | Trp84, Phe330 | Hydrophobic, π-π Stacking |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can predict the chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and the vibrational frequencies observed in Infrared (IR) spectroscopy. researchgate.netelsevierpure.com By comparing the computationally predicted spectra with experimental data, researchers can verify the molecular structure. For this compound, calculations would predict specific chemical shifts for the protons and carbons of the ethyl group, the aromatic rings, and the amine group, as well as characteristic IR absorption bands for N-H, C=N, and C-O bonds. researchgate.net
Table 5: Conceptual Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted spectroscopic data is typically presented and compared with experimental values.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C2) | 162.5 ppm | 163.1 ppm |
| ¹H NMR Shift (NH₂) | 5.4 ppm | 5.2 ppm |
| IR Frequency (N-H stretch) | 3410 cm⁻¹ | 3405 cm⁻¹ |
Orbital Interaction Analysis for Reaction Selectivity
The reactivity and selectivity of a chemical reaction are fundamentally governed by the interactions between the molecular orbitals of the reacting species. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and spatial distribution of these orbitals determine how a molecule will interact with electrophiles and nucleophiles.
While specific orbital interaction analyses for the reaction selectivity of this compound are not extensively documented in publicly available literature, the principles can be illustrated through computational studies on analogous benzoxazole derivatives. Density Functional Theory (DFT) calculations are commonly employed to determine the electronic properties of such molecules.
For instance, the HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In the context of reaction selectivity, the locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
A representative analysis of related benzoxazole derivatives using DFT at the B3LYP/6-31G(d,p) level of theory can provide insights into these properties. The calculated energies of the HOMO, LUMO, and the resulting energy gap for a set of illustrative compounds are presented in the table below. A smaller energy gap generally correlates with higher chemical reactivity. semanticscholar.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.62 | -1.35 | 4.27 |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.45 | -1.65 | 3.80 |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.98 | -1.83 | 4.15 |
This data is illustrative for related benzoxazole structures and not specific to this compound. The reactivity increases as the HOMO-LUMO energy gap decreases. semanticscholar.org
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science. These computational approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. By developing predictive models, QSAR can guide the synthesis of new compounds with enhanced activities and reduce the need for extensive experimental screening.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, surface area, etc.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability, etc.
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges, etc.
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a mathematical model that relates a selection of these descriptors to the observed biological activity.
For instance, in a hypothetical QSAR study on a series of 5-substituted 2-aminobenzoxazole (B146116) derivatives, the model might reveal that lipophilicity (LogP) and the electronic properties of the substituent at the 5-position are key determinants of their activity. An electron-donating group like ethyl in this compound could influence the activity in a predictable way based on the derived QSAR equation.
The following table presents a hypothetical dataset and a resulting simplified QSAR model for a series of benzoxazole derivatives against a bacterial strain, illustrating the relationship between descriptors and activity.
| Compound | Substituent (R) | LogP | Molecular Weight | Observed Activity (MIC, µM) | Predicted Activity (MIC, µM) |
|---|---|---|---|---|---|
| 1 | -H | 2.1 | 134.14 | 50 | 52.5 |
| 2 | -CH3 | 2.5 | 148.17 | 42 | 41.3 |
| 3 | -C2H5 | 2.9 | 162.20 | 35 | 30.1 |
| 4 | -Cl | 2.8 | 168.59 | 28 | 27.8 |
| 5 | -OCH3 | 2.2 | 164.17 | 48 | 46.7 |
A hypothetical simplified QSAR equation derived from such data could be: Predicted Activity = 105.2 - 25.8 * LogP + 0.1 * Molecular Weight
This equation would suggest that increasing lipophilicity (LogP) tends to increase the antibacterial activity (lower MIC), while the molecular weight has a lesser, opposing effect. Such models, once validated, can be used to predict the activity of new, unsynthesized compounds like this compound.
Coordination Chemistry of 5 Ethylbenzo D Oxazol 2 Amine and Its Analogs
Ligand Design and Synthesis for Metal Complexation
The design of ligands is a crucial first step in coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. For 5-Ethylbenzo[d]oxazol-2-amine and its analogs, the design focuses on the strategic placement of donor atoms and functional groups to achieve specific coordination behaviors and to impart desired characteristics to the metal complexes. The benzoxazole (B165842) core provides a rigid scaffold, and the 2-amino group, along with the heterocyclic nitrogen and oxygen atoms, offers potential binding sites for metal ions.
The synthesis of substituted 2-aminobenzoxazoles can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenols with a cyanating agent. acs.org For instance, a non-hazardous cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be activated with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) to facilitate the cyclization of substituted o-aminophenols. acs.org This method is advantageous due to its operational simplicity and the use of readily available reagents. acs.org
Another effective strategy is the direct C-H amination of the benzoxazole core. acs.orgbeilstein-journals.org This approach avoids the pre-functionalization of precursors and can be catalyzed by transition metals. acs.orgbeilstein-journals.org Additionally, an efficient one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride via an intramolecular Smiles rearrangement, has been developed. acs.org This metal-free approach is notable for its wide scope of applicable amines and short reaction times. acs.org
The synthesis of N-substituted 2-aminobenzoxazoles can also be accomplished from corresponding hydroxyl or thiol precursors through reactions with aryl halides, although this may require the use of toxic halogenating agents. acs.org The choice of synthetic pathway depends on the desired substitution pattern on the benzoxazole ring and the amino group, allowing for the fine-tuning of the ligand's electronic and steric properties for metal complexation.
Formation of Metal Complexes with Transition and Main Group Metals
This compound and its analogs readily form coordination complexes with a variety of transition and main group metals. The formation of these complexes typically involves the reaction of the ligand with a metal salt in an appropriate solvent. For example, complexes of 2-aminobenzoxazole (B146116) with iron(II) have been synthesized by refluxing the ligand with iron(II) chloride in an ethanolic medium. researchgate.net The resulting complex precipitates from the solution upon concentration and can be purified by washing and drying. researchgate.net
Studies have shown that the molar ratio between the metal and the ligand during synthesis is a critical factor that determines the stoichiometry of the final complex. A common stoichiometry observed for complexes of 2-aminobenzoxazole with divalent metal halides (MX₂) is M(L)₂(X)₂, where L represents the 2-aminobenzoxazole ligand. researchgate.net This indicates that two ligand molecules coordinate to the metal center.
Transition metals such as zinc(II), cadmium(II), copper(II), nickel(II), and cobalt(II) have all been shown to form complexes with benzoxazole-based ligands. nih.govnih.gov The synthesis of these complexes often involves straightforward procedures. For instance, a zinc(II) complex of 2-amino-5-chlorobenzoxazole was successfully synthesized by treating the ligand with zinc chloride in acetone. scispace.com Similarly, cadmium(II) complexes have been prepared using cadmium acetate (B1210297) or cadmium nitrate (B79036) salts in ethanol. nih.govresearchgate.net The versatility of 2-aminobenzoxazoles as ligands allows for the formation of a wide range of metal complexes, each with unique potential properties and applications.
Elucidation of Coordination Modes and Geometries
The coordination mode describes how a ligand binds to a central metal ion, while the coordination geometry refers to the spatial arrangement of the ligands around that metal ion. For this compound and its analogs, several coordination modes are theoretically possible due to the presence of multiple heteroatoms. However, experimental evidence, primarily from X-ray crystallography and spectroscopic methods, has shed light on the preferred binding patterns.
In many documented cases, 2-aminobenzoxazole derivatives coordinate to metal ions in a monodentate fashion through the nitrogen atom of the oxazole (B20620) ring. researchgate.net This is supported by the crystal structure of a cadmium complex, [Cd(CH₃COO)₂(2-aminobenzoxazole)₂], where two 2-aminobenzoxazole molecules are bound to the cadmium(II) ion via the ring's nitrogen atom. researchgate.net Similarly, a zinc complex with 2-amino-5-chlorobenzoxazole shows the ligand binding to the zinc center through the benzoxazole ring's nitrogen atom. scispace.com
The geometry of the resulting metal complexes varies depending on the metal ion, the specific ligand, and the other coordinating species. A distorted tetrahedral geometry has been observed for the zinc(II) complex, [ZnCl₂(2-amino-5-chlorobenzoxazole)₂], where the zinc atom is coordinated to two chloride ions and two ligand molecules. scispace.com In contrast, the aforementioned cadmium complex exhibits a distorted octahedral coordination environment, with the cadmium ion also coordinating to two bidentate acetate anions. researchgate.net Spectroscopic techniques, such as FT-IR, can also provide insights into the coordination. Shifts in the vibrational frequencies of the amino group in the metal complex compared to the free ligand suggest the involvement of the amino nitrogen in coordination with the metal ion in some cases. researchgate.net
Table 1: Coordination Geometries of Metal Complexes with 2-Aminobenzoxazole Analogs
| Metal Ion | Ligand | Ancillary Ligands | Coordination Geometry | Reference |
| Zn(II) | 2-amino-5-chlorobenzoxazole | Cl⁻ | Distorted Tetrahedral | scispace.com |
| Cd(II) | 2-aminobenzoxazole | CH₃COO⁻ | Distorted Octahedral | researchgate.net |
Thermodynamic and Kinetic Stability of Metal Complexes
The stability of a metal complex is a critical parameter that influences its behavior and potential applications. Stability can be considered from two perspectives: thermodynamic and kinetic. scispace.com Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (K) or its logarithm (log K). scispace.comscispace.com A higher stability constant indicates a more thermodynamically stable complex. scispace.com Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. Kinetically inert complexes react slowly, while kinetically labile complexes react rapidly. scispace.comscispace.com
To illustrate how thermodynamic parameters are evaluated, we can look at a study on the complexes of various divalent metal ions with Schiff bases derived from 5-aldehydosalicylic acid. fortunejournals.com The stability constants and thermodynamic functions (ΔG°, ΔH°, and ΔS°) were determined potentiometrically at different temperatures. fortunejournals.com The negative values of ΔG° indicate that the complex formation is a spontaneous process. fortunejournals.com The order of stability constants for these complexes was found to generally follow the Irving-Williams series. fortunejournals.com
Table 2: Thermodynamic Data for the Formation of Metal Complexes with a Schiff Base Analog at 25°C
| Metal Ion | log K₁ | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu(II) | 10.55 | 60.21 | 45.96 | 47.82 |
| Zn(II) | 7.02 | 40.06 | 32.11 | 26.68 |
| Ni(II) | 6.45 | 36.81 | 29.23 | 25.43 |
| Co(II) | 6.15 | 35.09 | 28.01 | 23.75 |
| Data adapted from a study on a Schiff base derived from 5-aldehydosalicylic acid and aniline, presented here for illustrative purposes. fortunejournals.com |
Applications of Metal Complexes in Catalysis
Metal complexes derived from benzoxazole and its analogs are of interest in the field of catalysis due to their potential to facilitate and control chemical reactions. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. While specific catalytic applications for complexes of this compound are not extensively documented, the broader family of benzoxazole-containing complexes has shown promise in various catalytic transformations.
A significant area of application is in C-H amination reactions. Copper-catalyzed direct amination of the C2-position of benzoxazoles provides an efficient route to synthesize 2-aminobenzoxazole derivatives. beilstein-journals.orgbeilstein-journals.org This reaction can be performed using a copper catalyst, often in the presence of an oxidant, and can be accelerated by microwave irradiation. beilstein-journals.orgbeilstein-journals.org The development of heterogeneous catalysts, such as copper supported on aminated silica, simplifies the work-up process and allows for catalyst recycling. beilstein-journals.org
Beyond C-H amination, metal complexes with related benzazole ligands have been employed in other catalytic systems. For instance, palladium complexes incorporating benzimidazole-based N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for amination and cross-coupling reactions. researchgate.netnih.gov Furthermore, titanium catalysts supported by pyrrolide-benzoxazole ligands have been applied in the field of ethylene (B1197577) polymerization. nih.gov These examples highlight the potential of metal complexes bearing the benzoxazole scaffold to act as versatile catalysts in organic synthesis. The specific properties of the 5-ethyl substituent in this compound could potentially be leveraged to fine-tune catalytic activity and selectivity in these and other reactions.
Advanced Research in Biological Activity in Vitro and Mechanistic Perspectives
Antimicrobial Research Pathways
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Benzoxazole (B165842) derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.
In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
| Compound Class | Test Organisms | Reported Activity (MIC in µg/mL) |
|---|---|---|
| 2-(benzyl/p-chlorobenzyl)-5-[(substituted...)carbonylamino]benzoxazoles | Gram-positive and Gram-negative bacteria | 6.25 - 100 |
In Vitro Antifungal Activity
Research into the antifungal properties of 2-aminobenzoxazole (B146116) derivatives has shown promising results, particularly against phytopathogenic fungi. A study focused on simple 2-aminobenzoxazole derivatives, including 5-substituted analogs, revealed excellent and broad-spectrum antifungal activities. scilit.com Several of these compounds displayed potent antifungal activity with EC50 values in the range of 1.48–16.6 µg/mL, which were superior to the positive control, hymexazol. scilit.com For instance, certain 5-substituted-2-aminobenzoxazole derivatives have been evaluated against various Candida species. One study reported that a benzoxazole derivative exhibited a strong action against Candida krusei with a MIC of 15.6 µg/mL, and also showed activity against Candida albicans (MIC of 62.5 µg/mL) and Candida tropicalis (MIC of 125.0 µg/mL). scilit.com
| Compound Class/Derivative | Fungal Species | Reported Activity (MIC/EC50 in µg/mL) |
|---|---|---|
| Simple 2-aminobenzoxazole derivatives | Phytopathogenic fungi | EC50: 1.48 - 16.6 |
| Benzoxazole derivative | Candida krusei | MIC: 15.6 |
| Benzoxazole derivative | Candida albicans | MIC: 62.5 |
| Benzoxazole derivative | Candida tropicalis | MIC: 125.0 |
Investigation of Molecular Targets (e.g., DNA Gyrase Inhibition)
The molecular mechanisms underlying the antimicrobial activity of benzoxazole derivatives are an active area of investigation. One of the key bacterial enzymes, DNA gyrase, has been identified as a potential target. nih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.govresearchgate.net While direct evidence for 5-Ethylbenzo[d]oxazol-2-amine is pending, research on the structurally analogous 2-aminobenzothiazole-based inhibitors has provided valuable insights. These studies have shown that substitution at the C5 position of the benzothiazole (B30560) ring can significantly influence the inhibitory potency against DNA gyrase. researchgate.net It is plausible that 2-aminobenzoxazole derivatives, including the 5-ethyl analog, could exert their antibacterial effects through a similar mechanism of DNA gyrase inhibition.
Antineoplastic Research Pathways
The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with benzoxazoles emerging as a promising scaffold.
In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
While specific cytotoxic data for this compound is not extensively documented, studies on closely related analogs, such as 5-methylbenzo[d]oxazole derivatives, have demonstrated significant antiproliferative activity against various human cancer cell lines. In one study, 5-methylbenzo[d]oxazole-containing derivatives were found to be more active than the unsubstituted benzoxazole analogs, with IC50 values ranging from 10.50 to 74.30 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov This suggests that the presence of a small alkyl group at the 5-position can be beneficial for cytotoxic activity.
| Compound Class | Cancer Cell Line | Reported Activity (IC50 in µM) |
|---|---|---|
| 5-methylbenzo[d]oxazole derivatives | HepG2 (Liver) | 10.50 - 74.30 |
| MCF-7 (Breast) | 10.50 - 74.30 |
Studies on Kinase Inhibition and Associated Signaling Pathways (e.g., FLT3)
Kinases play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation, making them attractive targets for cancer therapy. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.gov A study on oxazol-2-amine derivatives identified potent inhibitors of FLT3. nih.gov Specifically, the compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine was shown to inhibit the activity of both wild-type and mutated FLT3 in cell-free kinase assays and in FLT3-ITD-positive AML cell lines, such as Molm-13 and MV4-11. nih.gov This inhibition of FLT3 activity led to increased apoptosis in these cancer cells. nih.gov Given the structural similarities, it is conceivable that this compound could also function as a kinase inhibitor, potentially targeting FLT3 or other related kinases involved in cancer progression.
Mechanisms of Induced Apoptosis in Cancer Cells
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research has demonstrated that various benzoxazole derivatives are potent inducers of apoptosis in cancer cells through multiple intrinsic and extrinsic pathways.
One of the primary mechanisms involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the mitochondrial apoptotic pathway. nih.gov For instance, studies on certain novel benzoxazole derivatives have shown that they can significantly down-regulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein BAX. nih.govnih.gov This shift in the BAX/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. mdpi.com
Specifically, a potent benzoxazole derivative, compound 12l, was found to increase the level of BAX by 3.40-fold and decrease the level of Bcl-2 by 2.12-fold in HepG2 liver cancer cells. nih.govtandfonline.com This resulted in a significant 6.83-fold increase in the BAX/Bcl-2 ratio, effectively promoting the apoptotic pathway. tandfonline.com The activation of executioner caspases, such as caspase-3, is a downstream consequence of these events. The same compound 12l led to a 2.98-fold increase in caspase-3 levels, confirming the activation of the final execution phase of apoptosis. nih.govtandfonline.comresearchgate.net
Furthermore, some benzoxazole compounds have been observed to induce apoptosis through immune-dependent mechanisms. One such derivative, compound 8d, demonstrated a significant potential to induce apoptosis in HepG2 cells by markedly inhibiting the production of pro-inflammatory and tumor-promoting cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The ability of benzoxazoles to arrest the cell cycle, often at the Pre-G1 or G1 phases, is another mechanism that contributes to their anti-proliferative and pro-apoptotic effects. nih.govmdpi.com
| Benzoxazole Derivative | Cancer Cell Line | Effect on BAX | Effect on Bcl-2 | Effect on Caspase-3 | BAX/Bcl-2 Ratio | Reference |
|---|---|---|---|---|---|---|
| Compound 12l | HepG2 | 3.40-fold Increase | 2.12-fold Decrease | 2.98-fold Increase | 6.83-fold Increase | tandfonline.com, nih.gov |
| Compound 8g | HCT-116 | 3.864-fold Increase | 0.31-fold of control | Increased | - | nih.gov |
| Compound 12e | HCT-116 | 2.834-fold Increase | 0.415-fold of control | Increased | - | nih.gov |
Modulation of DNA Damage Repair Genes
The integrity of the genome is constantly challenged by endogenous and exogenous agents, and cells have evolved a complex network of DNA damage response (DDR) and repair pathways to counteract these threats. nih.gov While direct evidence of this compound modulating DNA damage repair genes is not yet established, the interaction of related heterocyclic structures with DNA repair mechanisms offers a potential avenue for investigation.
For example, studies on oxazolone (B7731731), a structurally related DNA lesion, have shown that it is a substrate for key enzymes in the base excision repair (BER) pathway, such as formamidopyrimidine DNA N-glycosylase (Fpg) and endonuclease III (endo III). nih.gov This indicates that the cellular repair machinery can recognize and process such heterocyclic structures within the DNA. The Fpg-mediated removal of oxazolone was found to be only slightly less efficient than the removal of 8-oxo-7,8-dihydroguanine, a major form of oxidative DNA damage. nih.gov This suggests that compounds with an oxazole (B20620) core might interact with the BER pathway, potentially modulating its activity, although further research is required to confirm this for benzoxazole derivatives.
Synergistic Effects with Other Therapeutic Agents (e.g., PARP Inhibitors)
A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant success, particularly in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway. asco.orgelifesciences.org
Recent research has identified certain benzoxazole derivatives as potent inhibitors of PARP enzymes, specifically PARP-2. nih.govnih.gov This intrinsic PARP inhibitory activity suggests a strong potential for synergistic effects when combined with other anticancer agents. For example, the combination of a PARP inhibitor with chemotherapy has been shown to be synergistic in various cancer models. asco.orgmdpi.com
In a study focused on developing new PARP-2 inhibitors, two benzoxazole derivatives, compounds 12 and 27, emerged as highly active, with IC50 values of 0.07 µM and 0.057 µM, respectively. nih.gov These compounds not only inhibited the enzyme but also promoted significant apoptotic activity in breast cancer cell lines. nih.govnih.gov Given that PARP inhibitors work by creating synthetic lethality in cells with compromised DNA repair, combining a benzoxazole-based PARP inhibitor with a DNA-damaging agent or another DDR inhibitor could represent a powerful therapeutic strategy. The synergistic potential of benzoxazole derivatives with other agents, such as PI3K or WEE1 inhibitors, has also been demonstrated in preclinical studies for other compound classes and presents a logical next step for the evaluation of benzoxazole-based therapies. mdpi.com
| Benzoxazole Derivative | Target | IC50 (µM) | Cancer Cell Line (Cytotoxicity) | Reference |
|---|---|---|---|---|
| Compound 12 | PARP-2 | 0.07 | MCF-7 | nih.gov |
| Compound 27 | PARP-2 | 0.057 | MCF-7 | nih.gov |
Neuroprotective Research Pathways
Neurodegenerative disorders, particularly Alzheimer's disease (AD), are characterized by complex multifactorial neuropathological conditions, including the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. researchgate.netnih.gov The benzoxazole scaffold has emerged as a promising platform for the development of multi-target-directed ligands for the treatment of AD.
Mitigation of β-Amyloid-Induced Neurotoxicity in Cellular Models
The aggregation of the Aβ peptide is a central event in the pathogenesis of Alzheimer's disease. Strategies to inhibit this aggregation or mitigate its resulting neurotoxicity are major goals of therapeutic research. Certain benzoxazole derivatives have been designed as agents that can interact with Aβ plaques. For instance, a series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles were synthesized and evaluated as potential imaging probes for Aβ plaques. nih.gov Several of these compounds demonstrated high-affinity binding to Aβ aggregates, with Ki values in the low-nanomolar range, indicating a strong interaction that is a prerequisite for modulating Aβ toxicity. nih.gov
While monomeric forms of Aβ have been suggested to have neuroprotective roles, its oligomeric and aggregated forms are neurotoxic. nih.gov By binding to Aβ aggregates, benzoxazole derivatives could potentially interfere with the fibrillization process or sequester toxic oligomeric species, thereby mitigating Aβ-induced neurotoxicity. This represents a critical area for future investigation for compounds like this compound.
Influence on Specific Intracellular Signaling Pathways (e.g., Akt/GSK-3β/NF-κB)
Intracellular signaling pathways play a crucial role in both neuronal survival and the pathogenesis of neurodegenerative diseases. The Akt/GSK-3β/NF-κB pathway is of particular interest. Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in tau hyperphosphorylation and neuroinflammation. nih.govresearchgate.net Therefore, inhibitors of GSK-3β are considered promising therapeutic agents for AD.
Research on oxazole-4-carboxamide (B1321646) hybrids has led to the discovery of potent GSK-3β inhibitors. nih.gov These compounds not only inhibit the enzyme but also exhibit significant neuroprotective capabilities. The mechanism of neuroprotection is linked to the modulation of this signaling cascade. For example, activation of the Akt pathway can lead to the inhibitory phosphorylation of GSK-3β. nih.gov This, in turn, can influence the activity of transcription factors like CREB and NF-κB, which regulate the expression of genes involved in inflammation and neuronal survival. The demonstrated ability of related oxazole compounds to inhibit GSK-3β suggests that benzoxazole derivatives could exert neuroprotective effects by positively modulating the Akt/GSK-3β signaling axis.
Impact on Protein Hyperphosphorylation Mechanisms
The hyperphosphorylation of the microtubule-associated protein tau is a primary driver of neurofibrillary tangle formation and neuronal dysfunction in tauopathies like Alzheimer's disease. nih.govnih.govscienceopen.com As GSK-3β is one of the principal kinases responsible for this pathological phosphorylation, its inhibition is a direct strategy to combat tauopathy. researchgate.netnih.gov
Studies have shown that oxazole-based GSK-3β inhibitors can effectively reduce the levels of phosphorylated tau (p-Tau) in cellular models. nih.gov A lead compound, KWLZ-9e, was shown to decrease the expression of both GSK-3β and its downstream target, p-Tau, in HEK 293T cells. nih.gov This provides strong evidence that the benzoxazole core could be incorporated into structures designed to target this specific mechanism. By preventing the excessive phosphorylation of tau, these compounds could help maintain microtubule stability, ensure proper axonal transport, and ultimately protect neurons from degeneration. The relationship between GSK-3β inhibition and reduced tau phosphorylation is a well-established therapeutic concept, making this a highly relevant research pathway for this compound and its analogs.
| Compound Class | Lead Compound | Target | IC50 (µM) | Effect on p-Tau | Reference |
|---|---|---|---|---|---|
| Oxazole-4-carboxamide/BHT hybrids | KWLZ-9e | GSK-3β | 0.25 | Reduced expression in HEK 293T cells | nih.gov |
Regulation of Gene and Protein Expression (e.g., RAGE, BACE1, iNOS, Bax/Bcl-2)
There are no published studies that specifically investigate the regulatory effects of this compound on the expression of RAGE, BACE1, iNOS, or the modulation of the pro-apoptotic and anti-apoptotic proteins Bax and Bcl-2. Research on other heterocyclic compounds has demonstrated the potential for iNOS inhibition, and various molecules are known to influence the Bax/Bcl-2 ratio in the context of apoptosis. However, in the absence of direct experimental evidence, any discussion of this compound's role in these pathways would be purely speculative.
Anti-inflammatory and Analgesic Research Pathways
The general anti-inflammatory and analgesic potential of benzoxazole and benzothiazole derivatives is documented in the scientific literature. These studies often attribute such activities to mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory mediators. However, the specific molecular pathways through which this compound might exert anti-inflammatory or analgesic effects remain uninvestigated. There is no research detailing its interaction with specific targets in the inflammatory cascade or pain signaling pathways.
Materials Science and Advanced Applications
Development of Functional Organic Materials
The unique structure of 5-Ethylbenzo[d]oxazol-2-amine, featuring a reactive amino group and a modifiable benzoxazole (B165842) core, allows for its incorporation into larger molecular and macromolecular structures. This integration can impart desirable thermal, mechanical, and electronic properties to the resulting materials.
While direct studies on the incorporation of this compound into polymers are not extensively documented, the use of structurally similar benzoxazole-containing diamines in the synthesis of high-performance polymers like poly(benzoxazole imide)s (PBOPIs) provides significant insights. For instance, diamine monomers such as 2-(3-aminophenyl)benzo[d]oxazol-5-amine have been synthesized and polymerized with various tetracarboxylic dianhydrides to create novel PBOPIs. rsc.org
These polymers exhibit exceptional thermal stability, with glass transition temperatures (Tg) ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org They also demonstrate excellent mechanical properties, as detailed in the table below.
Table 1: Mechanical Properties of Poly(benzoxazole imide)s Derived from a Benzoxazole-Containing Diamine
| Property | Value Range |
|---|---|
| Tensile Strength | 103–126 MPa |
| Tensile Modulus | 2.9–3.7 GPa |
| Elongation at Break | 3.0–6.5% |
Data sourced from studies on poly(benzoxazole imide)s derived from 2-(3-aminophenyl)benzo[d]oxazol-5-amine and various dianhydrides. rsc.org
The incorporation of the benzoxazole moiety is a key factor in achieving these high-performance characteristics. It is plausible that this compound could be similarly functionalized to create diamine monomers for the synthesis of analogous high-performance polymers with potentially tailored properties.
Photonic Applications of Benzoxazole Derivatives
Benzoxazole derivatives are well-regarded for their significant photophysical properties, including high fluorescence quantum yields and excellent chemical and photophysical stability. researchgate.net These characteristics make them prime candidates for use in various photonic applications, such as fluorescent dyes and probes.
The synthesis of dyes based on the benzoxazole scaffold often involves the condensation of 2-aminophenols with carboxylic acids or aldehydes, or through palladium-catalyzed cross-coupling reactions. While specific synthetic routes starting from this compound are not detailed in available literature, the general methodologies for creating 2-substituted benzoxazoles are well-established. nih.govnih.gov
The spectroscopic properties of benzoxazole-based dyes are of particular interest. For example, derivatives of 2-(4-dimethylaminostryl)benzoxazole exhibit fluorescence that is sensitive to the polarity of their microenvironment. nih.gov The absorption and emission maxima of these dyes can be tuned by altering the substituents on the benzoxazole ring and the conjugated system.
Table 2: Illustrative Spectroscopic Data for a Benzoxazole-Based Dye in Different Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|
| Hexane | 390 | 450 |
| Toluene | 400 | 480 |
| Chloroform | 410 | 500 |
| Ethanol | 415 | 520 |
Illustrative data based on general trends for solvatochromic benzoxazole dyes. nih.gov
Solvatochromism, the change in the color of a solution as the solvent is changed, is a prominent feature of many benzoxazole dyes. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the dye molecule. The excited states of these dyes are often more polar than their ground states, leading to a red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. nih.gov
The photostability of benzoxazole derivatives is another crucial aspect for their use in photonic applications. Studies on cobalt(II/III) complexes with benzoxazole-containing ligands have demonstrated that these structures can be highly photoresistant. mdpi.com The incorporation of the benzoxazole moiety into more complex structures, such as covalent organic frameworks (COFs), has been shown to result in materials with exceptional stability in the presence of strong acids, bases, and sunlight. acs.org This suggests that dyes derived from this compound would likely exhibit good photostability, a desirable trait for long-lasting photonic devices.
Applications in Electrochemical Devices (e.g., Supercapacitors)
While the direct application of this compound in electrochemical devices like supercapacitors is not well-documented, the electrochemical properties of polymers containing heterocyclic moieties are an active area of research. Electrochemical Impedance Spectroscopy (EIS) is a key technique used to characterize the charge transfer, ion diffusion, and capacitance of conductive polymer-modified electrodes. researchgate.net
For instance, studies on copolymers containing carbazole (B46965) and pyrrole (B145914) units on carbon fiber microelectrodes have utilized EIS to model the electrochemical behavior and determine properties like low-frequency capacitance. researchgate.net It is conceivable that polymers derived from this compound could be synthesized and their electrochemical properties evaluated for potential use in energy storage applications. The nitrogen and oxygen heteroatoms in the benzoxazole ring could potentially contribute to pseudocapacitive behavior, which is beneficial for supercapacitor performance. Further research would be needed to explore this potential application.
Role as Synthetic Intermediates for Complex Molecular Architectures
This compound is a valuable synthetic intermediate for the construction of more complex molecules with applications in materials science. The 2-amino group provides a reactive handle for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation. nih.gov These reactions allow for the attachment of other functional groups or the incorporation of the benzoxazole unit into larger, more elaborate molecular frameworks.
One common synthetic strategy involves the reaction of 2-aminobenzoxazoles with various electrophiles. For example, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been utilized for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol and various amines. nih.gov This methodology offers a metal-free approach to a wide range of N-substituted aminobenzoxazoles, which can serve as building blocks for more complex structures. nih.gov
The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been achieved through an iodine-mediated oxidative cyclodesulfurization of in situ generated monothioureas from an aminophenol and an isothiocyanate. nih.gov This demonstrates the versatility of the benzoxazole core in participating in various cyclization and functionalization reactions.
The ability to readily functionalize the 2-amino position and potentially the benzoxazole ring itself makes this compound a useful building block for creating novel organic materials with tailored electronic, optical, and thermal properties for a wide array of advanced applications.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of 5-Ethylbenzo[d]oxazol-2-amine and its analogs. While classical synthetic routes exist for benzoxazoles, emerging methodologies such as microwave-assisted synthesis, flow chemistry, and the use of green catalysts are anticipated to play a significant role. These modern techniques can offer advantages in terms of reaction times, yields, and environmental impact. The development of one-pot multicomponent reactions for the direct synthesis of functionalized 2-aminobenzoxazoles from simple precursors will also be a key area of interest, allowing for the rapid generation of diverse chemical libraries for screening purposes.
Advanced Computational Design and Screening of Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of novel bioactive molecules. In the context of this compound, future studies will likely employ in silico methods to design and screen libraries of derivatives with enhanced biological activities. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and virtual screening can predict the biological potential of designed compounds before their actual synthesis. This computational-first approach can significantly streamline the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising candidates. For instance, derivatives could be designed to target specific enzyme active sites or protein-protein interfaces implicated in disease.
Mechanistic Elucidation of Broader Biological Activities
The benzoxazole (B165842) core is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov A crucial future research avenue will be to investigate the specific biological activities of this compound and to elucidate the underlying mechanisms of action. This will involve a battery of in vitro and in vivo assays to screen for potential therapeutic applications. Mechanistic studies, including the identification of molecular targets and the characterization of signaling pathways affected by the compound, will be essential to understand how it exerts its biological effects. Such studies could reveal novel therapeutic opportunities for this class of molecules.
Integration into Supramolecular Assemblies
The structural rigidity and potential for hydrogen bonding and π-π stacking interactions make benzoxazole derivatives attractive building blocks for supramolecular chemistry. Future research may explore the incorporation of this compound into larger, self-assembling systems such as gels, liquid crystals, and molecular cages. The ethyl group at the 5-position could be exploited to fine-tune the packing and self-assembly properties of these materials. The resulting supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis.
Development of Next-Generation Functional Materials
The unique photophysical and electronic properties of the benzoxazole scaffold make it a promising candidate for the development of advanced functional materials. Future research is expected to focus on the synthesis and characterization of polymers, dyes, and other materials incorporating the this compound moiety. These materials could possess interesting properties such as fluorescence, electroluminescence, and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and high-performance polymers. The exploration of these material science applications represents a significant and largely untapped potential for this class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Ethylbenzo[d]oxazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a water-mediated protocol involves reacting substituted anilines with ethyl isocyanate derivatives under reflux, followed by column chromatography (Hexane/EtOAc eluent) for purification . Microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes at 150°C) and improves yields (up to 74%) compared to traditional heating . Key optimizations include adjusting solvent polarity (DMF or ethanol), catalyst selection (e.g., Zn(OAc)₂), and nitrogen atmosphere to prevent oxidation .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CD₃COCD₃ resolve aromatic protons (δ 7.0–7.9 ppm) and ethyl group signals (δ 1.16–1.32 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) .
- HRMS : ESI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1335) with <1 ppm error .
- IR : Peaks at 2927 cm⁻¹ (C-H stretch) and 1643 cm⁻¹ (C=N/C-O) validate the benzoxazole core .
- TLC : Rf values (e.g., 0.42 in Hexane/CH₂Cl₂ 8:2) monitor reaction progress .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer : Column chromatography (silica gel, Hexane/EtOAc 3:1 to 8:2) is standard . For polar byproducts, recrystallization in ethanol or ethyl acetate enhances purity (>95%) . Precipitates are isolated via vacuum filtration and dried under reduced pressure. Yield optimization requires adjusting gradient elution and temperature during crystallization .
Advanced Research Questions
Q. How can substituent modifications on the benzoxazole core improve bioactivity, and what structure-activity relationships (SAR) are critical?
- Methodological Answer :
- N-Alkylation : Introducing methyl or ethyl groups at the amine position (e.g., N-methyl derivatives) enhances anthelmintic activity by increasing lipophilicity and membrane permeability .
- Aromatic Substitution : Electron-withdrawing groups (e.g., Br at position 5) improve binding to parasitic tubulin (IC₅₀ reduction by 40% in Haemonchus contortus) .
- SAR Validation : In vitro assays (e.g., larval motility inhibition) paired with logP calculations guide rational design .
Q. What computational approaches are used to study this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to β-tubulin (PDB: 1SA0), revealing hydrogen bonds between the oxazole NH and Glu198 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating stable binding .
- Binding Energy Calculations : MM-PBSA identifies ΔG values (e.g., −30.8 kcal/mol for INK 128 analogs) to prioritize derivatives .
Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Microwave Limitations : Batch size constraints are addressed via continuous-flow reactors .
- Byproduct Formation : Optimizing stoichiometry (1:1.2 amine:carbonyl ratio) and using scavengers (e.g., molecular sieves) reduces impurities .
- Yield Variability : DoE (Design of Experiments) models identify critical parameters (temperature, solvent volume) to maintain >70% yield at >10 g scale .
Q. How does this compound exert its anthelmintic activity at the molecular level?
- Methodological Answer : The compound disrupts β-tubulin polymerization in nematodes, as shown by:
- In Vitro Tubulin Assays : IC₅₀ = 0.8 µM (vs. 3.2 µM for albendazole) .
- Larval Development Inhibition : ED₅₀ = 12.5 µg/mL in Trichostrongylus colubriformis .
- Resistance Profiling : Retains efficacy against benzimidazole-resistant strains (LC₅₀ <5 µg/mL) due to distinct binding interactions .
Q. What strategies are employed to design this compound derivatives for selective kinase inhibition?
- Methodological Answer :
- Fragment-Based Design : Coupling the benzoxazole core with pyrazine (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) enhances mTOR binding (Kd = 9 nM) .
- Probe Functionalization : Adding trifluoromethyl groups improves selectivity for PI3Kα over PI3Kγ (10-fold) in competitive ATP assays .
- In Vivo Validation : Xenograft models (e.g., MDA-MB-231 tumors) assess pharmacokinetics (t₁/₂ = 4.2 h) and tumor growth inhibition (>60% at 50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
